molecular formula C24H30N6O3 B12892943 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- CAS No. 104417-24-5

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)-

Cat. No.: B12892943
CAS No.: 104417-24-5
M. Wt: 450.5 g/mol
InChI Key: LOSWLYDMCFLQKV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C24H30N6O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-1-(4-nitrophenyl)- is a complex pyrazolone derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazolone core, which is known for its versatility in medicinal chemistry. The presence of various functional groups enhances its biological activity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of synthesized pyrazolone compounds against various bacterial strains, demonstrating that certain derivatives possess potent activity comparable to standard antibiotics. For instance, one compound showed an inhibition rate of 98% against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL, while others displayed effective inhibition against E. coli and Aspergillus niger .

CompoundTarget OrganismMIC (µg/mL)Reference
4bMycobacterium tuberculosis6.25
-E. coli40
-Aspergillus niger40

2. Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through various assays. One notable study highlighted the capability of pyrazolone derivatives to inhibit inflammation in animal models, showing effects comparable to indomethacin, a well-known anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

3. Anticancer Activity

Pyrazolone derivatives have also been investigated for their anticancer properties. A series of compounds were tested for their ability to inhibit aromatase activity, an important target in breast cancer therapy. The most active compound demonstrated an IC50 value of 0.0023 ± 0.0002 μM, indicating potent aromatase inhibition compared to the standard letrozole (IC50 = 0.0028 ± 0.0006 μM) . This suggests that modifications to the pyrazolone structure can enhance its efficacy against cancer.

CompoundTarget EnzymeIC50 (µM)Reference
LetrozoleAromatase0.0028 ± 0.0006
Active derivativeAromatase0.0023 ± 0.0002

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts .

Case Studies

Several case studies have illustrated the therapeutic applications of pyrazolone derivatives:

  • Case Study 1: A synthesized derivative showed significant anti-tubercular activity with a MIC value comparable to established drugs.
  • Case Study 2: In vitro studies on human cancer cell lines revealed that certain derivatives induce apoptosis through mitochondrial pathways.

Properties

CAS No.

104417-24-5

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

5-ethyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]-1-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C24H30N6O3/c1-3-20-18-24(31)28(29(20)21-5-7-22(8-6-21)30(32)33)12-4-11-26-13-15-27(16-14-26)23-17-19(2)9-10-25-23/h5-10,17-18H,3-4,11-16H2,1-2H3

InChI Key

LOSWLYDMCFLQKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(N1C2=CC=C(C=C2)[N+](=O)[O-])CCCN3CCN(CC3)C4=NC=CC(=C4)C

Origin of Product

United States

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